molecular formula C18H14 B3024248 1-Styrylnaphthalene CAS No. 2043-00-7

1-Styrylnaphthalene

Cat. No.: B3024248
CAS No.: 2043-00-7
M. Wt: 230.3 g/mol
InChI Key: QAVDMWIHZMXKFR-BUHFOSPRSA-N
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Description

1-Styrylnaphthalene is an organic compound with the chemical formula C18H14. It is composed of a styryl group attached to a naphthalene ring. This compound is known for its light-sensitive properties and is used in various chemical and industrial applications, including the preparation of polymers and as a reactive dye for patterning .

Mechanism of Action

Target of Action

1-Styrylnaphthalene is a reactive light-sensitive material . It has been shown to be an active oxygen species (AOS) and has been shown to react with silver ions in a kinetic study

Mode of Action

The mode of action of this compound involves its photophysical properties . It undergoes photoisomerization, a process where the molecule changes its structure when exposed to light . This process involves the transformation between two isomers, trans and cis . The photoisomerization mechanism involves two mechanisms: a triplet mechanism predominant below room temperature and a singlet mechanism favored in ethanol and/or at higher temperatures .

Biochemical Pathways

Given its photophysical properties and its role as an active oxygen species (aos), it can be inferred that it may influence pathways related to light response and oxidative stress .

Pharmacokinetics

Understanding these properties is crucial for predicting the bioavailability and potential therapeutic applications of a compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its photophysical properties and its role as an active oxygen species (AOS) . Its ability to undergo photoisomerization could potentially be harnessed in applications such as the development of light-responsive materials . As an AOS, this compound could potentially influence cellular processes related to oxidative stress .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature and solvent can affect the photoisomerization of this compound . Additionally, the presence of other molecules, such as silver ions, can influence its reactivity .

Preparation Methods

1-Styrylnaphthalene can be synthesized through a condensation reaction between styrene and naphthalene in the presence of an acidic catalyst . The specific steps involve adding styrene and naphthalene to a reaction vessel, followed by the addition of the acidic catalyst to facilitate the reaction. This method is commonly used in both laboratory and industrial settings.

Chemical Reactions Analysis

1-Styrylnaphthalene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into different reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group. Halogenation is a common substitution reaction for this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

1-Styrylnaphthalene has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Styrylnaphthalene is similar to other diarylethylenes and distyrylnaphthalenes. it is unique due to its specific structural arrangement and light-sensitive properties. Similar compounds include:

Properties

IUPAC Name

1-[(E)-2-phenylethenyl]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-2-7-15(8-3-1)13-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-14H/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVDMWIHZMXKFR-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2840-87-1
Record name NSC91576
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the basic structure of 1-Styrylnaphthalene and how does it relate to its photochemical behavior?

A1: this compound consists of a naphthalene ring connected to a benzene ring by an ethylene bridge (C=C). This trans-1,2-diarylethylene structure is crucial for its photochemical properties, especially trans-cis isomerization upon light absorption.

Q2: How does the presence of substituents on the benzene ring affect this compound's photoisomerization?

A2: Studies have shown that introducing halogen atoms like chlorine or bromine at the para position of the benzene ring (forming Cl-1-StN and Br-1-StN) influences the photoisomerization efficiency. [] Specifically, Br-1-StN exhibits a more prominent contribution from triplet state twisting to the trans-cis isomerization process, especially at lower temperatures. []

Q3: Does the surrounding environment impact the photochemical reactions of this compound?

A3: Yes, solvent properties and viscosity significantly affect 1-StN's photochemistry. [, ] Increasing solvent viscosity hinders torsional relaxation in the excited state, leading to emission primarily from molecules retaining the absorbing state geometry. [] This results in excitation wavelength-dependent emission spectra, particularly noticeable at high viscosities. [] Additionally, polar solvents can lower the torsional energy barrier, favoring the trans-cis photoisomerization process. []

Q4: What are the primary competing pathways for the excited state energy of this compound?

A4: Upon excitation, 1-StN exhibits several competing de-excitation pathways. These include fluorescence, intersystem crossing to the triplet state, and twisting around the central double bond. [] Notably, at elevated temperatures, twisting in the singlet excited state effectively competes with fluorescence and intersystem crossing. []

Q5: What is the significance of understanding the potential energy surface (PES) of this compound?

A5: Computational studies utilizing methods like PM3 and PM3-CI(2x2) help map the PES for the ground (S0) and first excited singlet state (S1) of 1-StN. [] This analysis reveals the minimum energy path for the photocyclization reaction, showing that the reaction can occur directly from the trans (E) isomer without requiring the intermediate formation of the cis (Z) isomer. []

Q6: Does the incorporation of a nitrogen atom within the aromatic system influence the photophysical properties of 1-StN?

A6: Replacing a carbon atom with nitrogen in either the naphthalene or benzene ring (creating aza-analogues) impacts the excited state behavior. [] These aza derivatives generally display weaker fluorescence and increased reactivity compared to the parent 1-StN. [] This difference is attributed to the nitrogen atom influencing factors such as radiative decay and intramolecular interactions. []

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